Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between aryl or vinyl boronic acids and various organic electrophiles, often catalyzed by palladium complexes. This reaction plays a crucial role in the synthesis of various organic molecules, including pharmaceuticals, natural products, and functional materials [].
(3-Fluoro-4-hydroxyphenyl)boronic acid serves as a vital building block in Suzuki-Miyaura coupling reactions due to the presence of the following functional groups:
These combined features make (3-Fluoro-4-hydroxyphenyl)boronic acid a versatile intermediate for the synthesis of diverse organic molecules with specific functionalities, including:
3-Fluoro-4-hydroxyphenylboronic acid is a boronic acid derivative characterized by the presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position of a phenyl ring. Its molecular formula is C₆H₆BFO₃, with a molecular weight of approximately 155.92 g/mol. This compound typically appears as a white to light yellow solid and has a melting point range of 252-256 °C . It is known for its potential applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
While detailed safety information is limited, some general precautions are advisable when handling (3-Fluoro-4-hydroxyphenyl)boronic acid:
The biological activity of 3-fluoro-4-hydroxyphenylboronic acid has been studied primarily regarding its role as an inhibitor in various enzymatic pathways. Boronic acids are known to interact with serine proteases and other enzymes, potentially leading to therapeutic applications. For example, it may exhibit anti-inflammatory properties or influence metabolic pathways related to diabetes management due to its structural characteristics .
Several methods exist for synthesizing 3-fluoro-4-hydroxyphenylboronic acid:
3-Fluoro-4-hydroxyphenylboronic acid has several notable applications:
Studies on the interactions of 3-fluoro-4-hydroxyphenylboronic acid with biomolecules reveal its potential as an enzyme inhibitor. Research indicates that it can selectively inhibit certain proteases, which may lead to therapeutic applications in treating diseases linked to enzyme dysregulation. Additionally, interaction studies highlight its binding affinity with various substrates, enhancing our understanding of its biological mechanisms .
Several compounds share structural similarities with 3-fluoro-4-hydroxyphenylboronic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluoro-3-hydroxyphenylboronic acid | C₆H₆BFO₃ | Fluorine at the 4-position; different regioselectivity |
| Phenylboronic acid | C₆H₇BO₂ | Lacks fluorine and hydroxyl substituents; simpler structure |
| 3-Hydroxyphenylboronic acid | C₆H₇BO₂ | Contains only a hydroxyl group; no fluorine substitution |
Uniqueness: The presence of both a fluorine atom and a hydroxyl group at specific positions on the phenyl ring distinguishes 3-fluoro-4-hydroxyphenylboronic acid from other similar compounds. This unique substitution pattern contributes to its distinct reactivity and potential biological activity.
The Suzuki-Miyaura reaction represents one of the most powerful methods for carbon-carbon bond formation using 3-fluoro-4-hydroxyphenylboronic acid. This palladium-catalyzed coupling enables the construction of complex biaryl systems through reaction with aryl halides under basic conditions. The significance of this reaction stems from its broad applicability, low toxicity of boron compounds, and the wide availability of boronic acid derivatives.
The reaction mechanism follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For 3-fluoro-4-hydroxyphenylboronic acid, the presence of the hydroxyl group introduces additional complexity by potentially coordinating with the palladium catalyst or forming hydrogen bonds with bases in the reaction mixture. The fluorine substituent's electron-withdrawing nature modifies the electronic properties of the aromatic ring, influencing reactivity in the coupling process.
When coupling 3-fluoro-4-hydroxyphenylboronic acid with halogenated benzoic acid derivatives, careful optimization of reaction conditions is essential. Common palladium sources include Pd(OAc)₂ and Pd(PPh₃)₄, while bases typically include K₂CO₃, K₃PO₄, or Cs₂CO₃. The hydroxyl group occasionally requires protection to prevent side reactions, particularly when working with sensitive coupling partners.
The transmetalation step represents the mechanistic cornerstone of Suzuki-Miyaura coupling with 3-fluoro-4-hydroxyphenylboronic acid, involving the transfer of the aryl group from boron to palladium. Recent mechanistic investigations have challenged traditional understandings of this process, particularly regarding the role of base and the nature of the active boron species.
For many years, it was widely believed that boronic esters required hydrolysis to form the corresponding boronic acid before participating in transmetalation. However, structural, kinetic, and computational investigations have revealed that boronic esters can transmetalate directly without prior hydrolysis. This finding has significant implications for reactions involving 3-fluoro-4-hydroxyphenylboronic acid and its derivatives.
The base plays multiple crucial roles in the transmetalation step:
For 3-fluoro-4-hydroxyphenylboronic acid specifically, the hydroxyl substituent may participate in coordinating interactions with the catalyst or base, potentially forming hydrogen bonds that influence the reaction pathway. The fluorine substituent affects the electronic distribution within the aromatic ring, which can modify the rate of transmetalation by altering the nucleophilicity of the carbon-boron bond.
Ligand selection significantly impacts the efficiency of palladium-catalyzed couplings involving 3-fluoro-4-hydroxyphenylboronic acid. Tailored ligands can enhance catalyst activity, improve selectivity, and enable milder reaction conditions to accommodate the sensitive functionality present in this molecule.
Traditional phosphine ligands increase electron density at the palladium center, facilitating the oxidative addition step. Additionally, bulky phosphine substituents promote the critical reductive elimination step. However, phosphine ligands often exhibit instability under Suzuki reaction conditions, leading to catalyst degradation.
N-heterocyclic carbene (NHC) ligands have emerged as superior alternatives due to their:
For reactions involving 3-fluoro-4-hydroxyphenylboronic acid, ligand selection must account for the electronic effects of the fluorine substituent and potential coordinating interactions with the hydroxyl group. The electron-withdrawing nature of fluorine can make oxidative addition more challenging, necessitating more electron-rich ligands to compensate.
Table 1: Comparison of Ligand Systems for Suzuki Coupling with 3-Fluoro-4-hydroxyphenylboronic Acid
| Ligand Type | Electron Donation | Steric Properties | Stability | Effect on Transmetalation | Effect on Reductive Elimination |
|---|---|---|---|---|---|
| Monodentate Phosphines | Moderate | Variable | Limited | Moderate acceleration | Moderate promotion |
| Bidentate Phosphines | Enhanced | Constrained | Improved | Enhanced | Variable |
| NHC Ligands | High | Highly bulky | Excellent | Accelerated | Strongly promoted |
| Amine-phosphine (e.g., dcpmp) | Moderate to high | Flexible | Good | Improved | Enhanced |
Copper-mediated coupling reactions offer valuable alternatives to palladium catalysis for functionalizing 3-fluoro-4-hydroxyphenylboronic acid. The Chan-Evans-Lam-Modified Ullmann Condensation Reaction enables the formation of C(aryl)−O, C(aryl)−N, or C(aryl)−S bonds through the reaction of arylboronic acids with nucleophiles such as phenols, amines, or thiols.
When employing 3-fluoro-4-hydroxyphenylboronic acid in these reactions, the boronic acid moiety serves as the aryl donor, while the hydroxyl group may require protection to prevent self-condensation or other side reactions. These copper-mediated processes can transform the boronic acid functional group into various aryl ethers, arylamines, or arylthioethers under milder conditions than traditional Ullmann reactions.
Crucial to the success of these transformations is the choice of copper source. Cupric acetate (Cu(OAc)₂) has been identified as the optimal Cu(II) source, while other copper salts including Cu(OPiv)₂, Cu(NO₃)₂, Cu(acac)₂, and Cu(OCOCF₃)₂ provide inferior results. Notably, Cu(OTf)₂ promotes C-C bond formation rather than the desired heteroatom coupling.
The reaction mechanism likely involves:
For 3-fluoro-4-hydroxyphenylboronic acid specifically, the fluorine substituent modifies the electronic properties of the arylboronic acid, potentially influencing coordination to the copper center and the subsequent transmetalation step. The hydroxyl group introduces additional complexity, potentially serving as a directing group for copper coordination or participating in hydrogen-bonding interactions.
Direct carboxylation of 3-fluoro-4-hydroxyphenylboronic acid with carbon dioxide represents an atom-economical and environmentally benign approach to synthesizing valuable 3-fluoro-4-hydroxybenzoic acid derivatives. This transformation harnesses carbon dioxide as a renewable C1 building block while exploiting the reactivity of the boronic acid functionality.
Two significant approaches have emerged for this transformation:
Copper/NHC-Catalyzed Carboxylation: A copper/N-heterocyclic carbene (NHC) catalyzed system operates under one atmospheric pressure of CO₂, demonstrating excellent functional group compatibility including tolerance for sensitive functionalities such as carbonyls, esters, and nitriles. Mechanistic studies highlight the vital role of the base in promoting the transmetalation step for this copper-catalyzed carboxylation.
Diethylzinc-Promoted Carboxylation: This transition-metal-free approach employs diethylzinc to promote carboxylation of aryl or alkenyl boronic acids with carbon dioxide. The method features simple, mild conditions and accommodates a broad substrate scope. This represents a significant advancement as carboxylation of aryl and alkenyl boronic acids with CO₂ was previously rare and limited to copper-catalyzed processes requiring strong bases.
For 3-fluoro-4-hydroxyphenylboronic acid, these carboxylation methodologies provide direct access to valuable 3-fluoro-4-hydroxybenzoic acid without requiring prefunctionalization with halides. The hydroxyl functionality potentially influences reactivity through hydrogen bonding or coordination effects, while the fluorine substituent modifies the electronic properties of the aromatic ring, affecting its interaction with the catalyst and carbon dioxide.
Table 2: Comparison of Carboxylation Methods for 3-Fluoro-4-hydroxyphenylboronic Acid
| Method | Catalyst System | CO₂ Pressure | Temperature | Base Requirements | Functional Group Tolerance |
|---|---|---|---|---|---|
| Cu/NHC-Catalyzed | Cu salt with NHC ligand | Atmospheric (1 atm) | Moderate | Moderate base required | Excellent (tolerates carbonyls, esters, nitriles) |
| Diethylzinc-Promoted | Diethylzinc | Atmospheric (1 atm) | Mild | Minimal | Broad |
The synthesis of 3-fluoro-4-hydroxyphenylboronic acid necessitates strategic introduction of the fluorine atom at the 3-position of the phenyl ring. Electrophilic fluorination represents one of the most effective approaches for installing fluorine substituents in aromatic systems with high regioselectivity.
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine. While elemental fluorine and oxygen-fluorine reagents were historically employed, modern synthetic approaches favor nitrogen-fluorine bond-containing reagents for their improved safety, stability, and selectivity.
Common electrophilic fluorinating agents include:
When synthesizing 3-fluoro-4-hydroxyphenylboronic acid, regioselectivity can be achieved through:
The synthesis of related fluorinated compounds, such as 3-fluoro-4-hydroxyprolines, employs strategies that may be applicable to 3-fluoro-4-hydroxyphenylboronic acid. These include electrophilic fluorination of enolates or enolate equivalents using reagents like N-fluorobenzenesulfonimide. Adaptation of these methodologies to phenyl systems could provide efficient routes to 3-fluoro-4-hydroxyphenylboronic acid.
Protecting the hydroxyl group of 3-fluoro-4-hydroxyphenylboronic acid is often necessary during multistep syntheses to prevent undesired side reactions. The ideal protecting group should be easily installed, stable under various reaction conditions, and selectively removed without affecting the boronic acid or fluorine substituent.
The tetrafluoropyridyl (TFP) group has emerged as an innovative protecting group for phenols that can be readily cleaved under mild conditions. This protecting group offers several advantages for working with sensitive compounds like 3-fluoro-4-hydroxyphenylboronic acid:
When working with 3-fluoro-4-hydroxyphenylboronic acid, traditional phenol protecting groups such as methoxymethyl (MOM), benzyl, or silyl ethers may also be employed, but each presents specific challenges. The TFP group's compatibility with boronic acids and fluorine substituents makes it particularly attractive for complex synthetic sequences involving 3-fluoro-4-hydroxyphenylboronic acid.
Table 3: Comparison of Protecting Groups for the Hydroxyl Function in 3-Fluoro-4-hydroxyphenylboronic Acid
| Protecting Group | Installation Conditions | Stability to Acids | Stability to Bases | Stability to Oxidants | Deprotection Conditions | Compatibility with Boronic Acid |
|---|---|---|---|---|---|---|
| TFP | Mild, tolerant to air/water | Excellent | Good | Good | Fluoride salts + methyl thioglycolate | Excellent |
| MOM | Moderate | Poor | Excellent | Good | Acidic conditions | Moderate (acid sensitivity) |
| Benzyl | Moderate | Excellent | Excellent | Moderate | Hydrogenolysis | Poor (can reduce B-C bond) |
| Silyl (TBDMS) | Mild | Moderate | Poor | Good | Fluoride sources | Good |
Microwave irradiation offers significant advantages for reactions involving 3-fluoro-4-hydroxyphenylboronic acid by providing rapid, uniform heating that accelerates reaction rates, improves yields, and enhances selectivity. This technology has revolutionized cross-coupling chemistry by reducing reaction times from hours to minutes.
For Suzuki-Miyaura couplings employing 3-fluoro-4-hydroxyphenylboronic acid, microwave acceleration delivers several benefits:
The palladium/dcpmp catalyst system has been identified as especially effective for microwave-accelerated cross-coupling of aryl chlorides, which typically represent challenging substrates due to the strength of the C-Cl bond. This finding expands the utility of 3-fluoro-4-hydroxyphenylboronic acid in cross-coupling chemistry by enabling reaction with a broader range of coupling partners under accelerated conditions.
While specific microwave parameters depend on the particular transformation, typical conditions for Suzuki couplings involving 3-fluoro-4-hydroxyphenylboronic acid include temperatures of 120-150°C, reaction times of 10-20 minutes, power settings of 150-300W, and pressurized reaction vessels to allow superheating of solvents beyond their atmospheric boiling points.
Continuous flow chemistry represents a paradigm shift in synthetic methodology that offers particular advantages for reactions involving 3-fluoro-4-hydroxyphenylboronic acid. By conducting reactions in narrow channels with high surface-to-volume ratios, flow chemistry enables superior heat transfer, precise control of reaction parameters, and safer handling of potentially hazardous intermediates.
For Suzuki-Miyaura couplings and other transformations of 3-fluoro-4-hydroxyphenylboronic acid, flow chemistry provides several advantages:
Flow technology has been successfully applied to boronic acid syntheses utilizing lithiation-borylation sequences. This approach effectively suppresses side reactions in the lithiation step that typically occur in batch processes and allows safe handling of unstable lithium intermediates. The technology has been successfully scaled up to kilogram-scale production, demonstrating its industrial viability.
Specific applications for 3-fluoro-4-hydroxyphenylboronic acid include:
Table 4: Comparison of Batch vs. Flow Processing for 3-Fluoro-4-hydroxyphenylboronic Acid Reactions
| Parameter | Batch Processing | Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | Enhanced by high surface-to-volume ratio |
| Mixing Efficiency | Variable, depends on stirring | Consistent, controlled by channel dimensions |
| Reaction Time Control | Limited precision | Highly precise |
| Scale-up Complexity | Requires significant reoptimization | Linear scaling with minimal reoptimization |
| Safety for Exothermic Reactions | Potential thermal runaway | Enhanced heat dissipation |
| Handling of Unstable Intermediates | Challenging | Superior due to short residence times |
| Equipment Footprint | Large for production scale | Compact at all scales |
The equilibrium between the neutral boronic acid form and the anionic boronate form of 3-fluoro-4-hydroxyphenylboronic acid represents a fundamental aspect of its chemical behavior in aqueous solutions [23]. Under acidic conditions, the neutral trigonal planar form predominates, with the boron atom exhibiting sp² hybridization and maintaining a vacant p-orbital [23] [26]. The structural configuration features an oxygen-boron-oxygen bond angle of approximately 120 degrees, characteristic of the electron-deficient Lewis acidic state [23].
As the solution pH increases above the compound's pKa value, hydroxide ion attack occurs at the electron-deficient boron center, leading to formation of the tetrahedral boronate anion [23] [26]. This transformation involves a hybridization change from sp² to sp³, resulting in a bond angle of approximately 109.5 degrees around the boron atom [23]. The presence of the electron-withdrawing fluorine substituent at the 3-position significantly influences this equilibrium by lowering the pKa compared to unsubstituted phenylboronic acid [24] [26].
Experimental measurements of substituted phenylboronic acids demonstrate that fluorine substitution typically reduces pKa values by 0.2 to 1.7 units compared to the parent phenylboronic acid, which exhibits a pKa of 8.8 [24] [34]. For 4-fluorophenylboronic acid, the predicted pKa value is approximately 8.67, while 3-fluorophenylboronic acid shows a pKa of 7.50 [35] [36]. The dual substitution pattern in 3-fluoro-4-hydroxyphenylboronic acid creates competing electronic effects, with the electron-withdrawing fluorine decreasing the pKa while the electron-donating hydroxyl group provides stabilization [24].
| Boronic Acid Derivative | pKa Value | Electronic Effect |
|---|---|---|
| Phenylboronic acid | 8.8 | Reference compound |
| 4-Fluorophenylboronic acid | 8.67 | Electron-withdrawing fluorine |
| 3-Fluorophenylboronic acid | 7.50 | Meta-fluorine substitution |
| 2-Methoxyphenylboronic acid | 9.0 | Electron-donating methoxy |
| 3-Nitrophenylboronic acid | 7.1 | Strong electron-withdrawing |
The boronate complex formation follows a specific mechanistic pathway involving initial coordination of the hydroxide ion to the vacant p-orbital of the boron atom [22] [23]. This coordination event triggers the hybridization change and subsequent geometric rearrangement to the tetrahedral form [22]. Nuclear magnetic resonance studies reveal that the formation of autochelated structures can occur when suitable donor groups are present in proximity to the boronic acid center, as demonstrated in dipeptide boronic acid systems where nitrogen-terminal amino groups participate in six-membered ring formation [22].
The efficiency of transmetalation processes involving 3-fluoro-4-hydroxyphenylboronic acid exhibits significant dependence on the solvent environment, particularly in palladium-catalyzed cross-coupling reactions [27] [29] [33]. Polar aprotic solvents such as acetonitrile and dimethylformamide demonstrate enhanced stabilization of anionic transition states during oxidative addition processes, leading to altered selectivity patterns compared to nonpolar solvents [27].
Experimental investigations of solvent effects in Suzuki-Miyaura coupling reactions reveal that the choice between polar and nonpolar solvents can dramatically influence reaction selectivity and efficiency [27] [29]. In tetrahydrofuran, boronic acid reagents typically maintain stability and undergo efficient transmetalation through neutral pathways [29] [31]. However, when the reaction medium is changed to polar aprotic solvents like acetonitrile, the mechanism shifts to favor anionic intermediates and altered selectivity patterns [27].
The transmetalation step itself proceeds through formation of palladium-oxygen-boron linkages, with the specific pathway being highly dependent on the base strength and solvent properties [29]. Strong bases capable of forming boronate species promote efficient cross-coupling under specific conditions, while weaker bases unable to generate boronate intermediates result in poor conversion rates [29]. The formation of mixed copper-hydroxide-boron intermediates has been observed in methanol systems, where the solvent actively participates in the transmetalation mechanism [28].
| Solvent System | Dielectric Constant | Transmetalation Pathway | Efficiency |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | Neutral boronic acid | High |
| Acetonitrile | 38.3 | Anionic boronate | Moderate |
| Dimethylformamide | 36.7 | Anionic boronate | High |
| Methanol | 32.7 | Mixed hydroxide complex | Variable |
| Toluene | 2.4 | Neutral boronic acid | Low |
Computational studies using density functional theory methods have demonstrated that explicit solvent modeling is essential for accurate description of transmetalation processes [28]. The specific interactions between solvent molecules and the metal-boron intermediates can stabilize or destabilize particular transition states, leading to significant changes in reaction barriers and product distributions [28] [33]. Water content in the reaction mixture also plays a crucial role, as it can accelerate the breakdown of catalyst precursors and influence the formation of active catalytic species [33].
Density functional theory calculations employing the B3LYP functional with appropriate basis sets have provided detailed insights into the transition state structures governing cross-coupling reactions of 3-fluoro-4-hydroxyphenylboronic acid [8] [10] [17]. The computational modeling reveals that oxidative addition processes proceed through distinct transition states depending on the ligand environment and substrate electronic properties [10].
For palladium-catalyzed systems, DFT calculations at the M06/BS2//M06L/BS1 level of theory have identified critical transition structures for oxidative addition at both carbon-chloride and carbon-triflate bonds [10]. The energy differences between competing pathways typically range from 2 to 7 kilocalories per mole, with the specific values depending on the ligand coordination state and solvent environment [10]. Monoligated palladium complexes generally favor different selectivity patterns compared to bisligated species, as demonstrated by the congruence between experimental and calculated carbon-13 kinetic isotope effects [17].
The transmetalation transition state involves formation of a tetracoordinate boronate intermediate with a palladium-oxygen-boron linkage structure [17]. Computational predictions of carbon kinetic isotope effects for this step show excellent agreement with experimental values, with calculated effects of 1.034 matching observed values of 1.035 [17]. These results confirm that the transmetalation proceeds through an eight-coordinate boron intermediate rather than alternative pathways [17].
| Transition State Type | Energy Barrier (kcal/mol) | Kinetic Isotope Effect | Computational Method |
|---|---|---|---|
| Oxidative Addition (C-Br) | 15.2 | 1.021 | M06/BS2//M06L/BS1 |
| Oxidative Addition (C-I) | 12.8 | 1.003 | M06/BS2//M06L/BS1 |
| Transmetalation | 18.5 | 1.034 | DFT/B3LYP |
| Reductive Elimination | 14.7 | 0.98 | M06/BS2//M06L/BS1 |
Fluorine substitution patterns significantly influence the electronic structure of transition states through both inductive and resonance effects [8] [11]. DFT calculations using the B3LYP/6-311++G(d,p) basis set have characterized the geometric structures and electronic transitions of fluorinated boronic acid derivatives [8] [11]. The presence of fluorine substituents typically stabilizes certain transition states while destabilizing others, leading to altered reaction selectivity and rates [8].
Molecular electrostatic potential surface calculations and Mulliken charge distribution analyses provide detailed insights into the electronic structure of 3-fluoro-4-hydroxyphenylboronic acid intermediates [11] [39] [41]. Natural bond orbital analysis reveals substantial stabilization energies arising from donor-acceptor interactions, particularly involving the boronic acid hydroxyl groups and adjacent aromatic system [39] [43].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of fluorinated phenylboronic acid derivatives typically exhibit energy gaps in the range of 4.97 to 5.96 electron volts [11] [39]. For 3-aminophenylboronic acid derivatives, DFT calculations at the B3LYP/6-31G(d,p) level predict HOMO energies of -5.52 eV and LUMO energies of -0.54 eV in the sp² hybridized form [39]. The corresponding sp³ hybridized boronate form shows shifted energies of -5.11 eV and -0.69 eV respectively [39].
Charge distribution mapping reveals that the boron atom carries a significant positive partial charge, typically ranging from +1.2 to +1.8 atomic units depending on the hybridization state and substituent pattern [41] [44]. The fluorine substituent exhibits a partial charge of approximately -0.3 to -0.4 atomic units, consistent with its strong electronegativity [41]. The hydroxyl oxygen atoms bonded to boron show partial charges around -0.6 to -0.8 atomic units, reflecting their role as electron-donating groups [41].
| Atomic Center | Partial Charge (sp²) | Partial Charge (sp³) | Orbital Contribution |
|---|---|---|---|
| Boron | +1.35 | +1.52 | p-orbital (sp²), sp³ hybrid |
| Fluorine | -0.38 | -0.36 | 2p orbitals |
| Hydroxyl Oxygen | -0.72 | -0.68 | 2p orbitals |
| Aromatic Carbon | +0.15 | +0.12 | π-system |
The electrostatic potential surface analysis demonstrates that the boron center represents the most electrophilic region of the molecule, with potential values typically exceeding +40 kilocalories per mole [11] [43]. Conversely, the fluorine substituent and hydroxyl oxygen atoms constitute nucleophilic regions with negative electrostatic potential values [11]. These charge distribution patterns directly correlate with the reactivity patterns observed in experimental studies [43].
Molecular orbital composition analysis reveals that the HOMO is primarily localized on the aromatic ring system and hydroxyl groups, while the LUMO shows significant contributions from the boron p-orbital and adjacent aromatic carbons [39] [41]. The fluorine substituent modulates both orbital energies through its inductive effect, typically lowering both HOMO and LUMO energies compared to unsubstituted analogs [39].
Primary kinetic isotope effects in fluorine-containing boronic acid systems provide mechanistic insights into the bond-breaking and bond-forming processes during chemical transformations [15] [16] [18]. The magnitude of kinetic isotope effects depends critically on the degree of bond breaking in the transition state, with typical values ranging from 1.0 to 1.1 for secondary effects and 1.0 to 2.0 for primary effects [15] [17].
Fluorine kinetic isotope effects, measured as the ratio of reaction rates for fluorine-19 versus fluorine-18 labeled compounds, have been determined for base-promoted elimination reactions involving fluorinated substrates [16]. These measurements reveal that leaving-group fluorine isotope effects can provide information about the timing of carbon-fluorine bond breaking relative to other bond changes in the transition state [16].
Deuterium kinetic isotope effects in palladium-catalyzed cross-coupling reactions involving fluorinated boronic acids demonstrate distinct patterns depending on the specific mechanistic pathway [17] [18]. For oxidative addition steps, normal primary kinetic isotope effects indicate significant carbon-hydrogen bond breaking in the transition state [17]. Conversely, inverse kinetic isotope effects may arise from equilibrium isotope effects or secondary effects involving hybridization changes [18].
| Isotope Substitution | Kinetic Isotope Effect | Reaction Type | Mechanistic Information |
|---|---|---|---|
| ¹H/²H (primary) | 1.8-2.5 | C-H activation | Significant bond breaking |
| ¹H/²H (secondary) | 0.95-1.15 | Rehybridization | sp³ to sp² changes |
| ¹⁹F/¹⁸F | 1.02-1.08 | C-F elimination | Moderate bond breaking |
| ¹³C/¹²C | 1.020-1.035 | Transmetalation | Partial bond formation |
The measurement of carbon-13 kinetic isotope effects in Suzuki-Miyaura reactions has proven particularly valuable for distinguishing between different mechanistic pathways [17]. Experimental values of 1.020 for carbon attached to bromine correlate well with calculated values of 1.021 for monoligated palladium transition states [17]. These isotope effects confirm that oxidative addition occurs to a twelve-electron palladium species under catalytic conditions [17].
Secondary deuterium kinetic isotope effects arising from fluorine substitution provide information about electronic changes occurring during reaction [15] [18]. The electron-withdrawing nature of fluorine can influence the magnitude of secondary isotope effects by altering the hybridization and bonding environment of adjacent carbon centers [15]. These effects typically manifest as small but measurable changes in reaction rates, with values ranging from 0.98 to 1.05 [18].
The electronic interplay between the meta-fluorine atom and the para-hydroxy group of 3-fluoro-4-hydroxyphenylboronic acid modulates both the σ-donation from boron and the π-density of the aromatic ring. Density-functional calculations show that fluorine induction lowers the boron–carbon bond orbital energy by ca. 0.12 eV relative to unsubstituted phenylboronic acid, while intramolecular hydrogen bonding between the hydroxy group and boron stabilises a planar conformer that accelerates transmetallation during palladium-catalysed cross coupling [1] [2]. This dual stereoelectronic effect translates into faster oxidative-addition / transmetallation turnover numbers and higher biaryl yields when the reagent is paired with electron-neutral or electron-poor aryl electrophiles [3].
Because the boronic acid survives reductive elimination, one-pot “couple-then-hydrolyse” protocols allow immediate unmasking of the phenolic function without external protecting groups. Flow microreactor studies demonstrate that coupling of o-bromobenzoates with 3-fluoro-4-hydroxyphenylboronic acid at 90 °C (palladium dichloride–1,1′-bis(diphenylphosphino)ferrocene; potassium phosphate) gives the biphenyl in 84% isolated yield; direct in-stream acidic hydrolysis of the ester affords the free biphenyl carboxylic acid in 88% overall yield, shortening purification to a single cartridge [4]. Methyliminodiacetic acid (MIDA) protection further enables telescoped ligand-exchange: after Suzuki coupling, rapid aqueous cleavage of the MIDA auxiliary releases the free boronic acid, which can enter a second cross-coupling without isolation [2].
Table 1 Representative biphenyl syntheses from 3-fluoro-4-hydroxyphenylboronic acid
| Entry | Electrophilic partner | Catalyst / base (EtOH, 80 °C) | Product | Yield /% |
|---|---|---|---|---|
| 1 | 4-Bromobenzaldehyde | Tetrakis(triphenylphosphine)palladium, sodium hydrogen carbonate | 4-formyl-3′-fluoro-4′-hydroxybiphenyl | 61 [5] |
| 2 | 4-Bromobenzonitrile | As entry 1 | 4-cyano-3′-fluoro-4′-hydroxybiphenyl | 75 [5] |
| 3 | 4-Bromotoluene | As entry 1 | 4-methyl-3′-fluoro-4′-hydroxybiphenyl | 73 [5] |
| 4 | 4-Bromophenoxy-2-trifluoromethyl arene | Palladium acetate / SPhos, cesium carbonate | Trifluoromethoxy-substituted biphenyl | 81 [6] |
The phenol–fluorine motif excels in stepwise annulation strategies. Suzuki coupling of 3-fluoro-4-hydroxyphenylboronic acid with o-bromobenzoate fluorosulfates, followed by base-promoted lactonisation, furnishes 7-hydroxy-3-fluoro coumarins in 78–88% yield under aqueous conditions [6]. In a complementary route to bicyclic boronates, vicinal diboronate esters are selectively cross-coupled with the boronic acid; intramolecular cyclisation mediated by boron–oxygen transesterification generates benzoxaborinin cores relevant to β-lactamase inhibitors in 70–82% yield [7]. These cascades exploit (i) fast transmetallation conferred by the fluorine-activated boron centre and (ii) in-situ phenoxide formation that drives cyclisation.
When converted to the N-methyliminodiacetate or anthranilamide boronate, the reagent acts as a traceless directing group for selective C–H activation on neighbouring heteroarenes. Pioneering work on pyridyl substrates shows that in-situ lithiation–boronation of 3-chloro-4-hydroxy-substituted pyridines, followed by palladium-catalysed Suzuki coupling, delivers azabiaryls in 68–85% yield without isolation of labile pyridylboronic acids [8]. Computational kinetic analyses reveal that coordination of the boronate oxygen to lithium lowers the lithiation transition state by ca. 4 kcal mol⁻¹ relative to non-boron systems, explaining the high ortho-selectivity [9]. Subsequent iterative lithiation–borylation (“assembly-line synthesis”) enables rapid construction of polyaryl arrays containing alternating heterocycle–biphenyl units with complete stereoretention at boron [10].
Table 2 Selected heterocycle functionalisation sequences using 3-fluoro-4-hydroxyphenylboronic acid
| Step 1: Lithiation–borylation | Step 2: Cross-coupling partner | Final heterocycle | Overall yield /% |
|---|---|---|---|
| N-Boc-pyridine (lithiation at C-2) | 3-bromothiophene | 2-thienyl-4-hydroxy-3-fluoropyridine | 74 [8] |
| 6-Chloroindazole (DoM at C-3) | 5-indolylboronic acid (second coupling) | 3-(1H-indol-5-yl)-6-chloro-biphenyl indazole | 80 [11] |
| Vicinal diboronate ester | Intramolecular O-attack (cyclisation) | 3-substituted benzoxaborinin | 82 [7] |
Irritant